2,4-Dinitro-N-(4-nitrophényl)aniline

Vue d'ensemble

Description

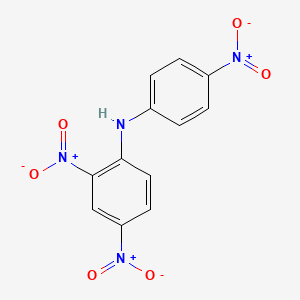

2,4-Dinitro-N-(4-nitrophenyl)aniline, also known as 2,4-Dinitro-N-(4-nitrophenyl)benzeneamine, is an aromatic amine used in various scientific applications. It is a white crystalline solid with a melting point of approximately 160-162 degrees Celsius and a boiling point of approximately 250-251 degrees Celsius. 2,4-Dinitro-N-(4-nitrophenyl)aniline is used primarily in the synthesis of organic compounds, and its derivatives are used in the chemical, pharmaceutical and biochemical industries.

Applications De Recherche Scientifique

Applications optiques

Les cristaux uniques organiques de 2,4-dinitroaniline ont été cultivés avec succès et utilisés pour diverses applications optiques . Les études UV-Vis-NIR montrent que la longueur d'onde de coupure est d'environ 447 nm . Les études de photoluminescence montrent une émission de lumière verte . Ces propriétés le rendent adapté aux applications optoélectroniques et photovoltaïques .

Matériaux optiques non linéaires

Les matériaux organiques optiques non linéaires (NLO) sont utilisés dans les technologies laser, les diodes électroluminescentes, les transistors, les conducteurs, les matériaux électroniques, les circuits optiques, les communications optiques, les technologies de stockage de données optiques, le traitement de signaux optiques, les affichages couleur, le doublement de fréquence, l'optique intégrée, les applications photoniques, les modulateurs électro-optiques et les commutateurs électro-optiques . La 2,4-dinitroaniline a été étudiée pour son potentiel dans ces applications .

Analyse thermogravimétrique

Les analyses thermogravimétriques et thermiques différentielles exposent les points de fusion et de décomposition du cristal unique de 2,4-dinitroaniline cultivé . Cela le rend utile pour étudier les propriétés thermiques des matériaux .

Études diélectriques

Les études diélectriques ont été analysées par la méthode du condensateur à plaques parallèles en utilisant le LCR-mètre Agilent . Cela rend la 2,4-dinitroaniline utile pour étudier les propriétés électriques des matériaux .

Résistance aux herbicides

Les dinitroanilines, y compris la 2,4-Dinitro-N-(4-nitrophényl)aniline, sont des inhibiteurs des microtubules, ciblant les protéines de la tubuline dans les plantes et les protistes . Elles ont été utilisées comme herbicides de pré-émergence pour le contrôle des mauvaises herbes pendant des décennies . Comprendre leurs mécanismes de résistance peut aider à gérer la résistance aux herbicides .

Chémosenseur

La 2,4-Dinitrodiphénylamine forme un chémosenseur chromogène anionique efficace . Cela le rend utile pour détecter des ions ou des molécules spécifiques .

Synthèse de colorants

La this compound a été utilisée dans la synthèse de colorants . Par exemple, le colorant (E)-2,4-Dinitro-N-((2E,4E)-4-phényl-5-(pyrrolidin-1-yl)penta-2,4-diénylidène)aniline a été préparé en un seul pot par réaction de chlorure de N-2,4-dinitrophényl-3-phénylpyridinium (DNPPC) préformé et de pyrrolidine dans du MeOH absolu .

Mécanisme D'action

Target of Action

2,4-Dinitro-N-(4-nitrophenyl)aniline is a complex compound that belongs to the class of dinitroanilines . Dinitroanilines are known to be intermediates in the preparation of various industrially important chemicals, including dyes and pesticides . .

Mode of Action

Dinitroanilines, in general, are known to interact with their targets through various chemical reactions . For instance, 2,4-Dinitrophenylhydrazine, a related compound, undergoes an addition-elimination reaction with carbonyl groups .

Biochemical Pathways

Dinitroanilines are known to be involved in various chemical reactions and processes, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 30421500, a density of 1592g/cm3, and a boiling point of 4911ºC at 760mmHg .

Result of Action

Dinitroanilines are known to be intermediates in the preparation of various industrially important chemicals, suggesting that they may have significant effects on molecular and cellular processes .

Action Environment

It is known that the compound is insoluble in water and slightly soluble in alcohol , suggesting that its action may be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

2,4-Dinitro-N-(4-nitrophenyl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. The compound’s nitro groups can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA, potentially causing oxidative damage .

Cellular Effects

2,4-Dinitro-N-(4-nitrophenyl)aniline has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to the activation of stress response pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, it can cause mitochondrial dysfunction, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of 2,4-Dinitro-N-(4-nitrophenyl)aniline involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound can also inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular functions . Furthermore, it can modulate gene expression by affecting transcription factors involved in stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitro-N-(4-nitrophenyl)aniline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 2,4-Dinitro-N-(4-nitrophenyl)aniline vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate protective cellular pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to excessive ROS production and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

2,4-Dinitro-N-(4-nitrophenyl)aniline is involved in metabolic pathways related to its reduction and detoxification. Enzymes such as nitroreductases can reduce the nitro groups to amino groups, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, leading to the formation of adducts and potential toxicity . The compound’s metabolism can also affect metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 2,4-Dinitro-N-(4-nitrophenyl)aniline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized toxicity .

Subcellular Localization

The subcellular localization of 2,4-Dinitro-N-(4-nitrophenyl)aniline can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of the compound in mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism .

Propriétés

IUPAC Name |

2,4-dinitro-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZAHSOZWFOSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242662 | |

| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

970-76-3 | |

| Record name | 2,4,4′-Trinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-N-(4-nitrophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.